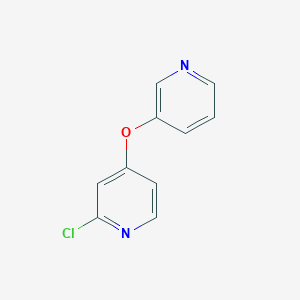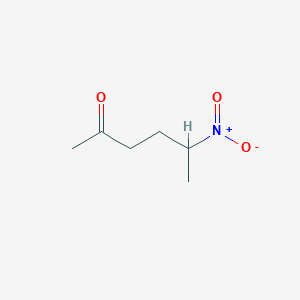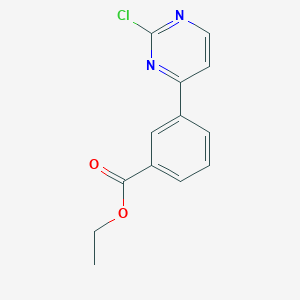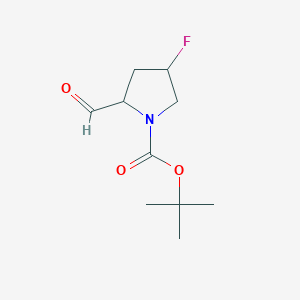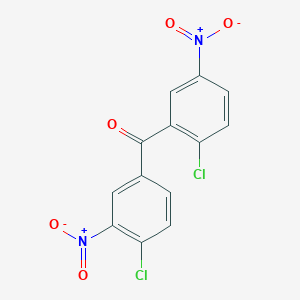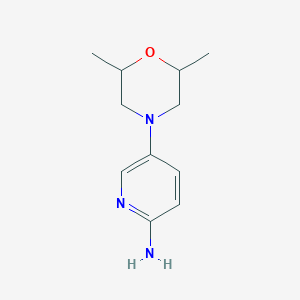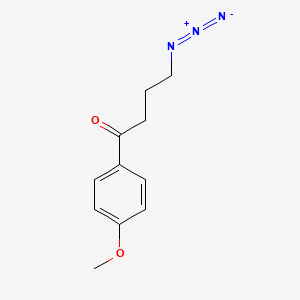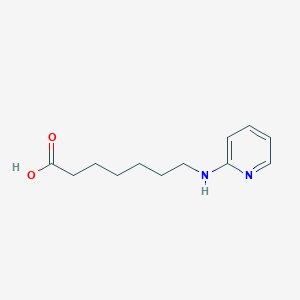
7-(Pyridin-2-ylamino)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Pyridin-2-ylamino)heptanoic acid: is an organic compound with the molecular formula C12H18N2O2 It consists of a heptanoic acid backbone with a pyridylamino group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyridin-2-ylamino)heptanoic acid can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with heptanoic acid under controlled conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures (around 100°C) for an extended period (24 hours) to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Pyridin-2-ylamino)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-oxo-7-(2-pyridylamino)heptanoic acid.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridylamino moiety.
Applications De Recherche Scientifique
Chemistry: 7-(Pyridin-2-ylamino)heptanoic acid is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a valuable tool for probing biochemical processes .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as a building block for advanced materials .
Mécanisme D'action
The mechanism of action of 7-(Pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets. The pyridylamino group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.
2-Aminopyridine: A pyridine derivative with an amino group at the second position.
7-Oxo-7-(2-pyridylamino)heptanoic acid: An oxidized derivative of 7-(Pyridin-2-ylamino)heptanoic acid.
Uniqueness: this compound is unique due to the presence of both a heptanoic acid backbone and a pyridylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H18N2O2/c15-12(16)8-3-1-2-5-9-13-11-7-4-6-10-14-11/h4,6-7,10H,1-3,5,8-9H2,(H,13,14)(H,15,16) |
Clé InChI |
ICWPIIMCMAPPCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NCCCCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
